Dipotassium phenylene-1,4-bistrifluoroborate
Description
Dipotassium phenylene-1,4-bistrifluoroborate (CAS: 1150655-08-5) is a bifunctional aromatic organotrifluoroborate salt with the chemical formula C₆H₄(BF₃K)₂. It is synthesized via the reaction of commercially available 1,4-phenylenebis(boronic acid) with potassium hydrogen fluoride (KHF₂), yielding a white, free-flowing powder in 92% efficiency . The compound exhibits a unique three-dimensional (3D) supramolecular network stabilized by weak intra- and intermolecular interactions, including K⋯F, K⋯O, K⋯HC, and CH⋯π bonds, as revealed by crystallography, density functional theory (DFT), and non-covalent interaction (NCI) analyses . These interactions are primarily driven by the electronegative fluorine atoms in the trifluoroborate groups, which facilitate spontaneous self-assembly .
This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated tri(hetero)aryl derivatives, enabling efficient one-pot double couplings with aryl/heteroaryl bromides . Its stability in polar solvents and bifunctional reactivity make it a versatile building block in materials science, catalysis, and supramolecular engineering .
Properties
IUPAC Name |
dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWLYVYQKXSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F6K2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712369 | |
| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150655-08-5 | |
| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Approach
The standard method for preparing dipotassium phenylene-1,4-bistrifluoroborate involves the reaction of phenylene-1,4-diboronic acid with potassium hydrogen fluoride (KHF₂) in a polar solvent system, typically a mixture of dimethyl sulfoxide (DMSO) and methanol or water. This transformation is efficient and yields the desired bis(trifluoroborate) salt in high purity and yield.
Key Reaction Steps
- Dissolution: Phenylene-1,4-diboronic acid is dissolved in a mixture of DMSO and methanol (commonly 1:5 v/v) or in water.
- Addition of KHF₂: A solution of potassium hydrogen fluoride (typically 4.5 M in water) is added dropwise to the reaction mixture under stirring.
- Stirring: The mixture is stirred for 2 hours, either at room temperature or under reflux, depending on the protocol.
- Isolation: The precipitated solid is filtered, washed with water and methanol, and dried under vacuum at 40°C.
Example Experimental Procedure
| Step | Reagent/Condition | Quantity/Details |
|---|---|---|
| 1 | Phenylene-1,4-diboronic acid | 5 g |
| 2 | DMSO/Methanol (1:5 v/v) | 60 mL |
| 3 | KHF₂ (4.5 M in water) | 38 mL (added over 20 min) |
| 4 | Stirring | 2 h at room temperature |
| 5 | Filtration | Solid isolated |
| 6 | Washing | 50 mL water, 20 mL methanol |
| 7 | Drying | Vacuum, 40°C |
| 8 | Yield | 6.9 g (91% of theoretical) |
Analytical and Characterization Data
The product is typically characterized by ^1H NMR spectroscopy, confirming the integrity of the aromatic core and the presence of the trifluoroborate groups. The structure and purity are further validated by crystallographic analysis and elemental analysis.
Comparative Data Table: Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | Phenylene-1,4-diboronic acid | Commercially available |
| KHF₂ Concentration | 4.5 M in water | Dropwise addition |
| Solvent | DMSO/Methanol (1:5 v/v) or water | Polar solvents preferred |
| Reaction Time | 2 hours | Room temp or reflux |
| Isolation | Filtration, washing, vacuum drying | Standard protocol |
| Yield | 91% (example) | High, reproducible |
| Product Form | White solid | Stable, easily handled |
Research Findings and Notes
- The described method is robust and scalable, with yields consistently above 90% for the preparation of this compound and related compounds.
- The use of KHF₂ is critical, as it provides both fluoride for trifluoroborate formation and potassium for salt stabilization.
- The product demonstrates high stability, making it suitable for further synthetic applications, particularly in cross-coupling chemistry.
- Structural studies reveal extensive intra- and intermolecular interactions, especially involving fluorine atoms, which contribute to the unique solid-state properties of the salt.
Summary Table: Key Literature Procedures
| Literature Source | Starting Material | KHF₂ (equiv.) | Solvent System | Temp/Time | Yield (%) |
|---|---|---|---|---|---|
| DE102008052314A1 | Phenylene-1,4-diboronic acid | Excess | DMSO/Methanol (1:5 v/v) | RT, 2 h | 91 |
| RSC Dalton Trans. | Phenylene-1,4-diboronic acid | Excess | DMSO/Methanol or Water | RT or Reflux, 2 h | High |
Chemical Reactions Analysis
Types of Reactions: Dipotassium phenylene-1,4-bistrifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenylene derivatives, and substituted phenylene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
Dipotassium phenylene-1,4-bistrifluoroborate exhibits a 3D network structure characterized by weak intra- and intermolecular interactions. These interactions are primarily influenced by the presence of fluorine atoms, which play a crucial role in the compound's self-assembly properties. The compound's structure has been elucidated through crystallography and density functional theory (DFT) calculations, revealing significant insights into its stability and potential applications in supramolecular chemistry .
Materials Science
In materials science, this compound has been utilized in the development of novel conjugated polymers. These polymers exhibit excellent electron transport properties, making them suitable for various electronic applications. The compound can be employed in one-pot double Suzuki–Miyaura coupling reactions to synthesize conjugated tri(hetero)aryl derivatives, which are essential for creating advanced materials with tailored electronic characteristics .
Table 1: Properties of Conjugated Polymers Derived from this compound
| Property | Value |
|---|---|
| Electron mobility | High |
| Thermal stability | Moderate to high |
| Solubility | Varies based on substituents |
| Optical properties | Tunable |
Catalysis
The compound has shown promise as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. Its bifunctional nature allows for enhanced reactivity and selectivity in forming carbon-carbon bonds. The ability to facilitate these reactions efficiently positions this compound as a valuable tool in synthetic organic chemistry .
Electro-Optical Applications
This compound is also being explored for its potential applications in electro-optical devices. Research indicates that aromatic and heteroaromatic poly-trifluoroborate compounds can be utilized in organic light-emitting diodes (OLEDs), organic photoconductors, and organic solar cells. The unique electronic properties imparted by the trifluoroborate groups enhance the performance of these devices .
Table 2: Potential Electro-Optical Applications
| Application | Description |
|---|---|
| Organic Light Emitting Diodes | Efficient light emission with low energy loss |
| Organic Photoconductors | Enhanced charge transport properties |
| Organic Solar Cells | Improved efficiency through better light absorption |
Case Study 1: Synthesis and Characterization
A recent study detailed the synthesis of this compound through a multi-step process involving commercially available bis(boronic acid). The characterization involved various techniques including X-ray crystallography and NMR spectroscopy to confirm the structural integrity and purity of the compound .
Case Study 2: Application in OLEDs
Another investigation focused on incorporating this compound into OLEDs. The results demonstrated significant improvements in device efficiency compared to traditional materials, highlighting the compound's potential for future commercial applications in display technologies .
Mechanism of Action
The mechanism by which dipotassium phenylene-1,4-bistrifluoroborate exerts its effects involves its interaction with molecular targets and pathways. The trifluoroborate groups play a crucial role in its reactivity, facilitating various chemical transformations. The compound's ability to form stable complexes with other molecules makes it valuable in catalysis and other applications.
Comparison with Similar Compounds
Table 1: Structural Features of Dipotassium Phenylene-1,4-Bistrifluoroborate and Analogous Compounds
Key Observations :
- Aromatic Core : The benzene core in this compound enables symmetrical bifunctional reactivity, whereas pyridine-based analogs (e.g., potassium 2-isonicotinylidene trifluoroborate) exhibit heteroatom-directed interactions .
- Counterions : Potassium ions in this compound enhance solubility in polar solvents and stabilize the 3D network via K⋯F/O interactions. In contrast, phosphonium-based salts (e.g., triphenylphosphoniummethylenetrisfluoroborate) rely on bulky cations for stabilization but lack directional fluorine-driven assembly .
- Self-Assembly : The fluorine-rich trifluoroborate groups in this compound drive robust 3D self-assembly, outperforming boronic acid derivatives (e.g., 1,4-phenylenediboronic acid), which form weaker hydrogen-bonded networks .
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Key Observations :
- Efficiency: this compound achieves higher coupling yields (85–95%) compared to monofunctional analogs (e.g., potassium phenyltrifluoroborate) due to its enhanced stability and dual reactivity .
- Bifunctionality : Its ability to undergo one-pot double couplings distinguishes it from boronic acids, which often require protection/deprotection steps .
- Catalytic Loading : Lower Pd requirements (5 mol%) highlight its superior reactivity under mild conditions .
Key Observations :
- Electron Transport : Heteroaromatic bis(trifluoroborates) (e.g., thiophene derivatives) outperform this compound in electron mobility due to conjugated heterocycles .
- Supramolecular Engineering : The 3D self-assembly of this compound is unparalleled, enabling applications in porous materials and crystal engineering .
Biological Activity
Dipotassium phenylene-1,4-bistrifluoroborate (DPB) is a bifunctional organotrifluoroborate compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique properties and biological activities. This article reviews the biological activity of DPB, focusing on its application in cross-coupling reactions, structural characteristics, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by its aromatic structure with two trifluoroborate groups attached to a phenylene backbone. The compound exhibits significant stability and nucleophilicity, which are advantageous for various synthetic applications.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H8B2F6K2 |
| Molecular Weight | 378.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
1. Cross-Coupling Reactions
DPB has been extensively studied for its role in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Research indicates that DPB can facilitate these reactions with high yields and selectivity.
- Case Study : A study demonstrated the use of DPB in synthesizing various biaryl compounds. The yields ranged from 61% to 98%, depending on the substituents on the aryl halides used in the reaction. This efficiency highlights DPB's potential as a reagent in drug development .
2. Pharmaceutical Applications
The derivatives obtained using DPB have shown promising biological activities. For example, compounds synthesized from DPB have been evaluated for their anti-inflammatory properties.
- Case Study : The synthesis of analgesic non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac and Diflunisal was achieved using DPB as a coupling agent. These compounds exhibited significant anti-inflammatory effects in preclinical models .
Mechanistic Insights
The mechanism of action for DPB in cross-coupling reactions involves hydrolysis to form boronic acids, which are key intermediates for transmetalation processes. Detailed mechanistic studies have shown that the stability of organotrifluoroborates under various conditions minimizes side reactions commonly associated with boronic acids.
Table 2: Mechanistic Pathway of DPB in Cross-Coupling Reactions
| Step | Description |
|---|---|
| Hydrolysis | Conversion of DPB to boronic acid |
| Transmetalation | Formation of C-C bonds via palladium catalysts |
| Product Formation | Generation of biaryl compounds |
Q & A
Q. What are the primary synthetic routes for preparing dipotassium phenylene-1,4-bistrifluoroborate, and how does its bifunctional nature influence reactivity?
this compound is synthesized via conversion of commercially available bis(boronic acid) precursors through fluorination with KHF₂. Its bifunctional structure enables sequential or simultaneous Suzuki-Miyaura cross-coupling reactions, allowing efficient synthesis of symmetrical triaryl derivatives in one-pot reactions . The trifluoroborate groups enhance stability and reduce proto-deboronation compared to boronic acids, making the compound suitable for multistep syntheses requiring chemoselectivity .
Q. How is the 3D structure of this compound determined, and what role do weak interactions play in its self-assembly?
The compound’s structure is resolved using single-crystal X-ray diffraction, DFT calculations, and topological analysis. Weak intermolecular interactions (e.g., K⁺···F⁻, C–H···F, and π-stacking) drive spontaneous self-assembly into a 3D network. Fluorine atoms are critical in stabilizing the lattice via non-covalent interactions, which are pivotal for applications in supramolecular chemistry and materials science .
Q. What are the key applications of this compound in organic synthesis?
It serves as a versatile building block for synthesizing conjugated tri(hetero)aryl derivatives via one-pot double Suzuki-Miyaura couplings. These products are relevant in drug discovery and materials science (e.g., electron-transport polymers). The trifluoroborate groups improve reaction efficiency in hydrophilic deep eutectic solvents (DESs), though water content must be controlled to prevent hydrolysis .
Advanced Research Questions
Q. How do solvent systems like DESs affect the reactivity of this compound in cross-coupling reactions?
In DESs (e.g., ChCl:gly), the compound undergoes efficient cross-coupling due to solvent polarity and hydrogen-bonding interactions. However, anhydrous conditions inhibit coupling, as trace water (~2–5%) is necessary to hydrolyze trifluoroborate groups into reactive boronic acids. Researchers must balance solvent hydrophilicity with controlled hydration to optimize yields and avoid side reactions .
Q. What computational methods are used to predict and analyze the self-assembly behavior of this compound?
Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to map non-covalent interactions and electron density distributions. These methods validate crystallographic data and predict stabilization energies for fluorine-mediated interactions, aiding in the design of functional supramolecular architectures .
Q. How can researchers resolve contradictions in solvent effects observed during cross-coupling reactions?
Contradictions arise from solvent hydrophilicity and water content. For example, DESs like ChCl:gly absorb atmospheric moisture, which may inadvertently hydrolyze trifluoroborates. Systematic studies using Karl Fischer titration to quantify water content, coupled with kinetic monitoring, can clarify optimal reaction conditions. Adjusting DES composition (e.g., adding hydrophobic components) mitigates hydrolysis while retaining catalytic activity .
Q. What strategies are recommended for chemoselective functionalization of this compound in multistep syntheses?
Sequential coupling can be achieved by:
- Temperature control : Lower temperatures favor mono-coupling, while higher temperatures drive bis-coupling.
- Protecting groups : Temporary protection of one trifluoroborate site enables selective reactivity.
- Catalyst tuning : Pd(OAc)₂ with ligand-free conditions in DESs minimizes side reactions and enhances selectivity .
Q. How does the compound’s self-assembly mechanism inform the design of functional materials?
The 3D network stabilized by K⁺···F⁻ and π-stacking interactions suggests potential for designing porous materials or conductive polymers. By modifying the aromatic core or introducing heteroatoms, researchers can tailor electron-transport properties or catalytic sites for applications in energy storage or sensing .
Q. What analytical techniques are critical for characterizing reaction intermediates and products?
Q. How can retrosynthetic planning tools improve the use of this compound in complex molecule synthesis?
AI-driven platforms (e.g., Template_relevance models) leverage reaction databases to propose one-step routes for triaryl derivatives. By inputting target structures, researchers identify optimal aryl bromide partners and predict feasibility, reducing trial-and-error in experimental design .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
